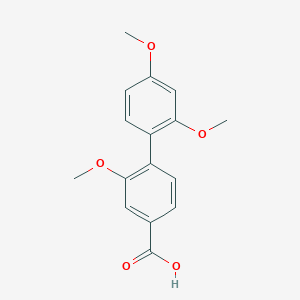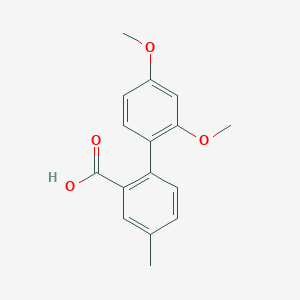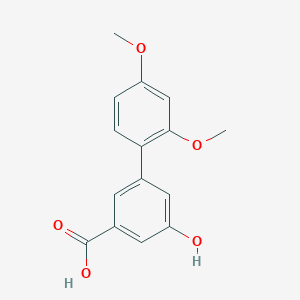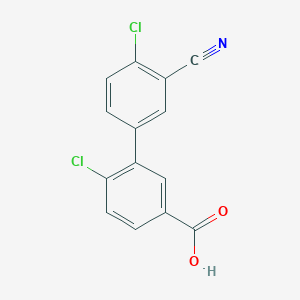
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid (MDPB) is a compound belonging to the class of phenolic acids. It is a phenolic compound with a molecular weight of 264.29 g/mol and a melting point of 108-110 °C. MDPB is a compound that has been widely studied and is used in a variety of applications, ranging from scientific research to lab experiments. In
Mecanismo De Acción
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to exert its effects by modulating the activity of various enzymes and proteins involved in oxidative stress and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of pro-inflammatory molecules. Furthermore, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of oxidative stress in cells. Furthermore, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easily synthesized, making it an ideal compound for use in lab experiments. Additionally, its effects on oxidative stress and inflammation have been well documented, making it a valuable tool for studying these processes. However, there are some limitations to its use in lab experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its solubility in organic solvents is limited, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future directions for research on 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% are numerous. For example, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other enzymes and proteins involved in oxidative stress and inflammation. Additionally, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other pathways involved in oxidative stress and inflammation. Furthermore, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other cell types and tissues. Finally, further research could be done to explore the potential therapeutic applications of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95%.
Métodos De Síntesis
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of p-methoxybenzoic acid and 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 140-150 °C. This method produces 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% in yields of up to 95% and is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been studied extensively and has multiple scientific research applications. It has been used as a model compound to study the mechanisms of oxidative stress and inflammation in a variety of cell types. It has also been used to study the effects of environmental pollutants on oxidative stress and inflammation. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been used to study the effects of dietary polyphenols on the regulation of gene expression, as well as the effects of antioxidants on the prevention of cell damage.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-11-5-7-13(15(9-11)21-3)12-6-4-10(16(17)18)8-14(12)20-2/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLVOMUGISOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690801 |
Source


|
| Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167627-16-9 |
Source


|
| Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














